![molecular formula C12H15BrCl2N4 B6616314 6-bromo-4-(piperazin-1-yl)quinazoline dihydrochloride CAS No. 853679-35-3](/img/structure/B6616314.png)
6-bromo-4-(piperazin-1-yl)quinazoline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-(piperazin-1-yl)quinazoline dihydrochloride is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a derivative of quinazoline and is composed of a piperazin-1-yl group attached to a 6-bromoquinazoline ring. This compound has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
6-Bromo-4-(piperazin-1-yl)quinazoline dihydrochloride has been studied for its potential applications in scientific research. This compound has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. In particular, this compound has been studied for its potential use as a tool for the study of enzyme inhibition and receptor binding. Additionally, this compound has been studied for its potential use in the development of new drugs and therapies.
Mechanism of Action
The mechanism of action of 6-bromo-4-(piperazin-1-yl)quinazoline dihydrochloride is not well understood. However, it is believed that this compound may act as an inhibitor of certain enzymes and receptors. Additionally, this compound may interact with other molecules to form new complexes that may have different biological activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, this compound has been studied for its potential use as an inhibitor of certain enzymes and receptors. Additionally, this compound has been studied for its potential use as a tool for the study of enzyme inhibition and receptor binding.
Advantages and Limitations for Lab Experiments
The advantages of using 6-bromo-4-(piperazin-1-yl)quinazoline dihydrochloride in laboratory experiments include its high solubility, low toxicity, and low cost. Additionally, this compound is relatively easy to synthesize and can be used in a variety of laboratory experiments. The main limitation of this compound is that its mechanism of action is not well understood and its effects on biochemical and physiological processes are not well characterized.
Future Directions
For the study of 6-bromo-4-(piperazin-1-yl)quinazoline dihydrochloride include further characterization of its biochemical and physiological effects, elucidation of its mechanism of action, and further investigation of its potential use as a tool for the study of enzyme inhibition and receptor binding. Additionally, further research should be conducted to explore the potential use of this compound in the development of new drugs and therapies.
Synthesis Methods
The synthesis of 6-bromo-4-(piperazin-1-yl)quinazoline dihydrochloride is achieved by a two-step reaction sequence. The first step involves the condensation of a piperazine and a quinazoline derivative to form a piperazin-1-yl quinazoline. The second step involves the bromination of the piperazin-1-yl quinazoline to form this compound.
properties
IUPAC Name |
6-bromo-4-piperazin-1-ylquinazoline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4.2ClH/c13-9-1-2-11-10(7-9)12(16-8-15-11)17-5-3-14-4-6-17;;/h1-2,7-8,14H,3-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCULJJQJBKDVSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2C=C(C=C3)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrCl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.